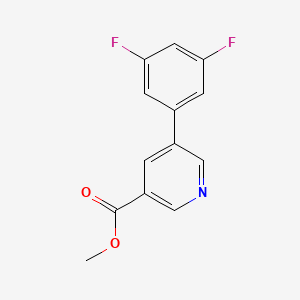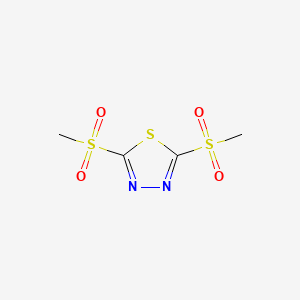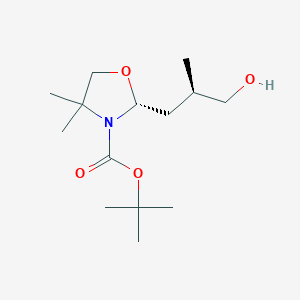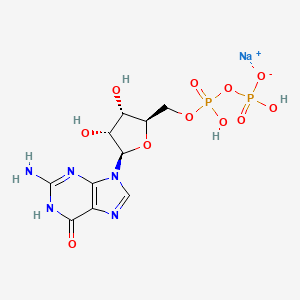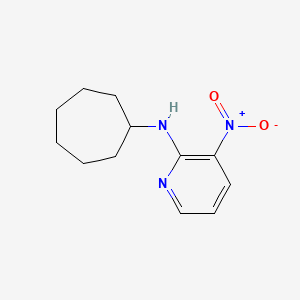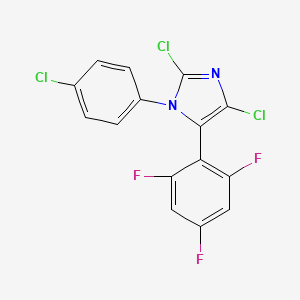
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole class Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For this compound, a suitable precursor such as 1,2-dichloroethane can be used.
Introduction of Halogen Substituents: The chlorophenyl and trifluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as a fluorinated aromatic compound.
Final Assembly: The final step involves the coupling of the imidazole ring with the halogenated aromatic groups under appropriate conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer halogen atoms or altered oxidation states.
Substituted Products: Compounds with new functional groups replacing the original halogen atoms.
Scientific Research Applications
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole involves its interaction with molecular targets and pathways, which may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the trifluorophenyl group, resulting in different chemical properties and applications.
2,4-Dichloro-1-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-imidazole: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4-difluorophenyl)-1H-imidazole: Has two fluorine atoms, offering a balance between the properties of the trifluorophenyl and monofluorophenyl analogs.
Uniqueness
The presence of both chlorophenyl and trifluorophenyl groups in 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole imparts unique chemical and physical properties, such as increased lipophilicity, enhanced stability, and potential for diverse biological activities. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H6Cl3F3N2 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)imidazole |
InChI |
InChI=1S/C15H6Cl3F3N2/c16-7-1-3-9(4-2-7)23-13(14(17)22-15(23)18)12-10(20)5-8(19)6-11(12)21/h1-6H |
InChI Key |
MHJGFINJYIHFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


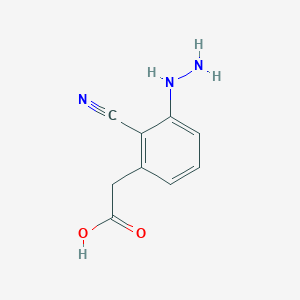
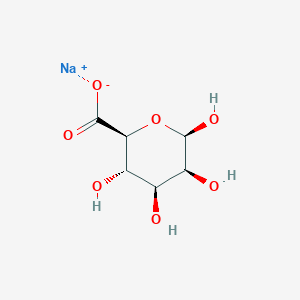

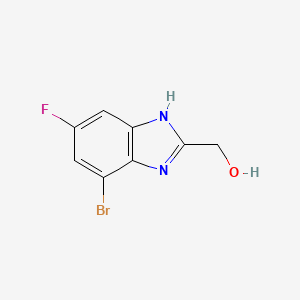
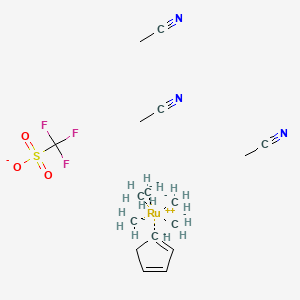

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
